LY2409881 trihydrochloride

IKK2 NF-κB Kinase Inhibition

This ≥98% pure LY2409881 trihydrochloride (CAS 946518-60-1) is a highly selective IKK2 inhibitor (IC50 30 nM). It offers >10-fold selectivity over IKK1, ensuring precise canonical NF-κB pathway dissection. Its validated synergy with HDAC inhibitors (e.g., romidepsin) in preclinical lymphoma models distinguishes it from lower-potency alternatives like BMS-345541. Ideal for apoptosis and inflammation studies. Order online for fast delivery.

Molecular Formula C24H29ClN6OS
Molecular Weight 485 g/mol
CAS No. 946518-60-1
Cat. No. B1675631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2409881 trihydrochloride
CAS946518-60-1
SynonymsLY2409881;  LY-2409881;  LY 2409881.
Molecular FormulaC24H29ClN6OS
Molecular Weight485 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl
InChIInChI=1S/C24H29ClN6OS/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29)
InChIKeyBNFAYJPQCPZQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY2409881 (CAS 946518-60-1): A Potent and Selective IKK2 Inhibitor for Targeted NF-κB Pathway Research


LY2409881, chemically known as 2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride, is a novel and highly selective inhibitor of IκB kinase β (IKK2/IKKβ) [1]. It demonstrates potent inhibition of IKK2 with an IC₅₀ of 30 nM in cell-free kinase assays and exhibits >10-fold selectivity over the closely related IKK1 isoform and other common kinases . By specifically targeting IKK2, LY2409881 effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB, a master regulator of inflammation, immune response, and cell survival [2].

Why a Generic “IKK2 Inhibitor” Cannot Substitute for LY2409881 in Critical Experimental Workflows


The term “IKK2 inhibitor” encompasses a chemically and pharmacologically diverse class of compounds with widely divergent potency, selectivity profiles, and functional outcomes [1]. Substituting LY2409881 with a less characterized or even a well-known alternative IKK2 inhibitor without rigorous validation can lead to irreproducible results and misinterpretation of pathway biology. For instance, inhibitors like BMS-345541 exhibit 10-fold lower potency (IC₅₀ ≈ 300 nM) and operate via an allosteric mechanism, while others like TPCA-1 and ACHP, though potent, lack the extensively documented synergistic potential with HDAC inhibitors in lymphoma models that is a hallmark of LY2409881 [2]. Therefore, for studies requiring a specific combination of high potency, defined selectivity, and validated in vivo efficacy, particularly in oncology models, LY2409881 represents a distinct chemical tool that cannot be directly interchanged with other in-class molecules.

Quantitative Differentiation of LY2409881 Against Key IKK2 Inhibitors: A Comparator-Based Evidence Guide


Potency Benchmarking: LY2409881 vs. BMS-345541

In a direct comparison of biochemical potency, LY2409881 inhibits IKK2 with an IC₅₀ of 30 nM . This is an order of magnitude more potent than the widely used tool compound BMS-345541, which inhibits IKK2 with an IC₅₀ of 300 nM (0.3 μM) . This 10-fold difference in potency is critical for experiments where maintaining low compound concentrations is necessary to minimize off-target effects or solubility issues.

IKK2 NF-κB Kinase Inhibition

Selectivity Profiling: Isoform Discrimination Over IKK1

LY2409881 demonstrates >10-fold selectivity for IKK2 over the homologous IKK1 isoform [1]. This contrasts with inhibitors like IKK 16, which exhibits only a 5-fold selectivity (IKK2 IC₅₀ = 40 nM, IKK1 IC₅₀ = 200 nM) , and BMS-345541, which shows a 13-fold selectivity but at significantly lower potency . The defined selectivity window of LY2409881 allows researchers to more confidently attribute observed biological effects to IKK2 inhibition rather than to off-target activity on IKK1, which has distinct biological functions.

IKK2 IKK1 Kinase Selectivity NF-κB

Functional Selectivity: Differential Impact on NF-κB Transcriptional Activity

In a cell-based functional assay measuring TNFα-induced NF-κB transcriptional activity, the IKK2 inhibitor IMD-0354 exhibits an IC₅₀ of 1.2 μM . While direct cellular IC₅₀ data for LY2409881 on NF-κB transcription is not reported in the same format, its biochemical potency of 30 nM suggests a significantly stronger functional inhibition. This is supported by data showing LY2409881 potently inhibits constitutively activated NF-κB and causes apoptosis in lymphoma cells at concentrations well below 1 μM [1]. This functional disparity highlights that biochemical potency does not always linearly translate to cellular efficacy, and LY2409881 demonstrates superior cellular activity compared to IMD-0354.

IKK2 NF-κB Transcription Cellular Assay

Unique Synergistic Potential: LY2409881 Potently Synergizes with HDAC Inhibitors in Lymphoma

A key differentiator for LY2409881 is its well-documented and potent synergy with histone deacetylase (HDAC) inhibitors, such as romidepsin, in preclinical models of lymphoma [1]. In vitro studies in diffuse large B-cell lymphoma (DLBCL) cell lines (SUDHL2 and LY1) demonstrated strong synergy as determined by relative risk ratio (RRR) and combination index (CI) calculations . Mechanistically, LY2409881 suppresses the HDAC inhibitor-induced activation of the NF-κB subunit p65, thereby overcoming a key resistance mechanism and leading to enhanced apoptosis [2]. This specific combination effect is not a general property of all IKK2 inhibitors and has been validated in vivo, where LY2409881 as a single agent significantly inhibited tumor growth in a SCID-beige xenograft mouse model at doses of 50, 100, and 200 mg/kg [3].

IKK2 HDAC Inhibitor Synergy Lymphoma Romidepsin

High-Impact Research and Industrial Application Scenarios for LY2409881 (CAS 946518-60-1)


Elucidating IKK2-Specific Functions in NF-κB Signaling

Due to its >10-fold selectivity over IKK1 and potent inhibition of IKK2 (IC₅₀ = 30 nM), LY2409881 is an ideal chemical probe for dissecting the specific contributions of IKK2 to canonical NF-κB pathway activation [1]. Researchers can use it to distinguish IKK2-dependent transcriptional programs from those mediated by IKK1 or other upstream kinases in various cellular models of inflammation and cancer.

Preclinical Development of Combination Therapies for B- and T-Cell Lymphomas

The robust, mechanistically validated synergy between LY2409881 and HDAC inhibitors (e.g., romidepsin) positions this compound as a critical tool for preclinical lymphoma research [1]. Studies utilizing LY2409881 can explore novel combination regimens, define optimal dosing schedules, and identify predictive biomarkers of response for this promising therapeutic strategy in both in vitro and in vivo models (e.g., SCID-beige xenografts).

Investigating NF-κB's Role in Tumor Cell Apoptosis and Survival

LY2409881 has been shown to inhibit constitutively activated NF-κB, leading to concentration- and time-dependent growth inhibition and apoptosis in diffuse large B-cell lymphoma (DLBCL) cells [1]. This makes it a valuable tool for studying the dependency of various cancer cell lines on NF-κB signaling for survival, and for screening for contexts where IKK2 inhibition may be synthetically lethal with other genetic or pharmacological perturbations.

Quality Control Standard for IKK2 Inhibitor Screening Campaigns

Given its well-characterized potency, selectivity, and established in vivo efficacy, LY2409881 serves as an excellent reference standard or positive control in high-throughput screening assays aimed at identifying novel IKK2 inhibitors. Its defined pharmacological profile allows for reliable benchmarking of hit compounds in both biochemical and cell-based assays, ensuring assay fidelity and reproducibility across screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2409881 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.